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molecular formula C22H22N2O4 B8361730 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid

1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid

Cat. No. B8361730
M. Wt: 378.4 g/mol
InChI Key: YJWCLSBRLYKMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538123B2

Procedure details

75.0 g of 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid was dissolved in 620 ml of tetrahydrofuran. Thereafter, 38.6 g of 1,1′-carbonylbis-1H-imidazole was added thereto. The reaction solution was stirred at room temperature for 1.5 hours, and 134 ml of a 28% ammonium water was then added thereto. After completion of the reaction, the reaction solution was concentrated under a reduced pressure, and then extracted with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution and a saturated ammonium chloride aqueous solution. Tetrahydrofuran was added to the separated organic layer, and a partially solidified subject compound was dissolved therein, followed by drying over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. The solidified subject compound was collected by filtration. The thus collected subject compound was suspended in tetrahydrofuran, and the mixture was heated, followed by filtration. The thus collected subject compound was then suspended in a mixed solvent consisting of tetrahydrofuran and methanol, and the obtained mixture was heated, followed by filtration. The generated filtrates were gathered and concentrated, and thus, the subject compound was obtained in the same above manner. The total amount of the subject compounds was 64.8 g.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
620 mL
Type
solvent
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([N:17]2[C:25]3[C:20](=[CH:21][CH:22]=[C:23]([C:26](O)=O)[CH:24]=3)[CH:19]=[CH:18]2)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[OH2:41].[NH4+:42]>O1CCCC1>[C:26]([C:23]1[CH:24]=[C:25]2[C:20]([CH:19]=[CH:18][N:17]2[CH:14]2[CH2:13][CH2:12][N:11]([C:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[O:10])[CH2:16][CH2:15]2)=[CH:21][CH:22]=1)(=[O:41])[NH2:42] |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
620 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
38.6 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with a saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the separated organic layer
DISSOLUTION
Type
DISSOLUTION
Details
a partially solidified subject compound was dissolved
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under a reduced pressure
FILTRATION
Type
FILTRATION
Details
The solidified subject compound was collected by filtration
CUSTOM
Type
CUSTOM
Details
The thus collected
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The thus collected
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was heated
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
thus, the subject compound was obtained in the same above manner

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(N)(=O)C1=CC=C2C=CN(C2=C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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